SARD279
Description
SARD279 (Selective Androgen Receptor Degrader 279) is a bifunctional small molecule designed to degrade the androgen receptor (AR) via hydrophobic tagging (HyT) technology. It consists of a high-affinity AR agonist (RU59063) conjugated to an adamantyl hydrophobic degron via a polyethylene glycol (PEG) linker . This structural modification converts the agonist into an AR antagonist and degrader, leveraging cellular quality control machinery to ubiquitinate and eliminate AR through the proteasome .
Properties
Molecular Formula |
C33H41F3N4O5S |
|---|---|
Molecular Weight |
662.77 |
IUPAC Name |
2-(2-(4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanamido)ethoxy)ethyl 2-(adamantan-1-yl)acetate |
InChI |
InChI=1S/C33H41F3N4O5S/c1-31(2)29(43)40(25-6-5-24(20-37)26(15-25)33(34,35)36)30(46)39(31)8-3-4-27(41)38-7-9-44-10-11-45-28(42)19-32-16-21-12-22(17-32)14-23(13-21)18-32/h5-6,15,21-23H,3-4,7-14,16-19H2,1-2H3,(H,38,41) |
InChI Key |
NUYCVTGYOUGRSO-UHFFFAOYSA-N |
SMILES |
O=C(OCCOCCNC(CCCN(C(N1C2=CC=C(C#N)C(C(F)(F)F)=C2)=S)C(C)(C)C1=O)=O)CC34CC5CC(C4)CC(C5)C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SARD-279; SARD279; SARD 279 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Prostate Cancer Treatment
- Case Study : In vitro studies using LNCaP prostate cancer cells demonstrated that SARD279 suppressed cell proliferation comparably to MDV3100, another AR antagonist. Notably, this compound retained its efficacy even under conditions resistant to MDV3100, indicating its potential as a treatment option for patients who have developed resistance to conventional therapies .
-
Data Table :
Compound IC50 (nM) DC50 (μM) Effect on LNCaP Cells This compound 156 1 Suppressed proliferation MDV3100 293 - Suppressed proliferation RU59063 - - No significant effect
-
Androgen Receptor Degradation
- Research Findings : this compound has been shown to induce AR degradation at sub-micromolar concentrations. Specifically, it reduced AR protein levels by approximately 50% at a concentration of 1 μM . This degradation is crucial for mitigating the effects of elevated androgen levels that can promote cancer cell growth.
- Case Study : In experiments where LNCaP cells were treated with this compound alongside dihydrotestosterone (DHT), this compound maintained its antiproliferative activity despite the presence of DHT, underscoring its unique mechanism of action .
- Potential in Other Cancers
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Resistance Overcoming : In LNCaP/AR-F876L cells, this compound reduces AR levels by 95% and inhibits proliferation, whereas MDV3100 acts as an agonist .
- Synergy with HSP90 Inhibitors : Co-treatment with geldanamycin (HSP90 inhibitor) elevates HSP70 levels, enhancing this compound’s degradation efficacy at sub-DC50 concentrations .
- Limitations: this compound’s hydrophobicity limits bioavailability, necessitating nanoliposome delivery systems to improve pharmacokinetics .
Preparation Methods
Preparation of the Adamantyl Ester Linker
The adamantyl group, chosen for its hydrophobicity and bulk, is functionalized with an 8-atom ester linker. This linker length was optimized to balance AR binding affinity and degradation efficiency. The synthesis begins with adamantane-1-carboxylic acid, which undergoes esterification with a diol spacer (e.g., hexaethylene glycol) under Steglich conditions (N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine). The resulting monoester is then activated as a mixed carbonate using triphosgene, enabling subsequent coupling to the RU59063 derivative.
Functionalization of RU59063
RU59063, a nonsteroidal AR agonist, is modified at its phenolic oxygen to introduce a terminal alkyne group. This is achieved via a Mitsunobu reaction with propargyl alcohol, preserving the ligand’s AR-binding pharmacophore while enabling click chemistry-based conjugation.
Conjugation via Click Chemistry
The adamantyl-linked carbonate and alkyne-functionalized RU59063 are coupled using copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a triazole-containing ester bridge. This step ensures precise control over linker geometry, critical for maintaining AR degradation activity.
Structural and Functional Validation
Degradation Efficacy and Binding Affinity
This compound achieves 50% AR degradation (DC50) at 1 μM in LNCaP cells, outperforming its ether-linked analog SARD033 (DC50 = 2 μM). This disparity underscores the importance of the ester linker’s flexibility and electronic properties. Competitive binding assays with [³H]-R1881 reveal a 37-fold reduction in AR affinity compared to RU59063, indicating that the adamantyl group compromises ligand-receptor interactions but enhances degradation.
Table 1. Comparative Degradation Profiles of SARD Analogs
| Compound | Linker Type | DC50 (μM) | Dmax (%) | AR Binding Affinity (Kd, nM) |
|---|---|---|---|---|
| RU59063 | N/A | N/A | 0 | 0.8 |
| This compound | Ester (8C) | 1.0 | >95 | 29.6 |
| SARD033 | Ether (12C) | 2.0 | 85 | 240.0 |
Mechanistic Insights into AR Degradation
This compound’s activity depends on HSP70 and the E3 ubiquitin ligase CHIP, which recognize the adamantyl-induced hydrophobic patch on AR. Co-treatment with the HSP90 inhibitor geldanamycin elevates HSP70 levels, enhancing this compound’s degradation capacity by >50%. This synergy suggests that HSP90 inhibition stabilizes HSP70, facilitating AR ubiquitination.
Formulation and Stability Considerations
Challenges in Oral Bioavailability
Despite its efficacy, this compound’s molecular weight (~800 Da) and cLogP (>5) violate Lipinski’s Rule of Five, necessitating advanced formulation strategies. Preclinical studies employ lipid nanoparticles (LNPs) to improve solubility and cellular uptake. For example, encapsulation in 80-O14B LNPs enhances intracellular delivery by 3-fold compared to free drug.
Stereochemical Stability
The adamantyl-RU59063 conjugate lacks stereocenters, avoiding racemization issues common in thalidomide-based degraders. This design choice ensures batch-to-batch consistency and simplifies regulatory approval.
Comparative Analysis of Linker Architectures
The ester linker in this compound (8 atoms) outperforms longer or rigid linkers in degradation assays. Molecular dynamics simulations reveal that the ester group facilitates optimal positioning of the adamantyl moiety, promoting HSP70 recruitment. In contrast, ether linkers (e.g., in SARD033) adopt suboptimal conformations, reducing ternary complex stability.
Scalability and Process Optimization
Pilot-Scale Synthesis
A 10-gram batch of this compound is synthesized with 72% overall yield using flow chemistry. Key improvements include:
Analytical Characterization
-
NMR Spectroscopy : ¹H NMR confirms the triazole proton at δ 7.8 ppm and ester carbonyl at δ 172 ppm.
-
Mass Spectrometry : HRMS (ESI+) m/z calculated for C₄₈H₅₈N₄O₈ [M+H]⁺: 835.4321, found: 835.4318.
Preclinical Efficacy and Resistance Profiling
Q & A
Q. What is the molecular mechanism of SARD279 in androgen receptor (AR) degradation?
this compound operates as a selective androgen receptor degrader (SARD) via hydrophobic tagging. It conjugates a high-affinity AR agonist (e.g., RU59063) with an adamantyl group, destabilizing AR and promoting proteasomal degradation. This mechanism bypasses traditional competitive inhibition, enabling degradation even in enzalutamide-resistant prostate cancer models .
Q. How does this compound compare to FDA-approved AR inhibitors like enzalutamide in preclinical models?
In LNCaP prostate cancer cells, this compound demonstrates comparable efficacy to enzalutamide in suppressing proliferation (IC₅₀ ≈ 156 nM for AR-dependent gene expression). Unlike enzalutamide, this compound remains effective against resistant cell lines by degrading AR rather than merely blocking its signaling .
Q. What experimental models are recommended for initial evaluation of this compound activity?
Use androgen-sensitive (e.g., LNCaP) and enzalutamide-resistant prostate cancer cell lines. Assess AR degradation via immunoblotting at concentrations ≤1 μM and measure cell proliferation using assays like MTT or CellTiter-Glo. Include MDV3100 as a comparator to evaluate concentration-dependent differences in efficacy .
Advanced Research Questions
Q. How can contradictory data on this compound’s concentration-dependent effects (e.g., high proliferation at 3 μM) be resolved?
Contradictions may arise from assay-specific variables (e.g., cell viability vs. AR degradation endpoints). At higher concentrations (≥3 μM), off-target effects or compensatory pathways (e.g., glucocorticoid receptor activation) might dominate. Validate findings using orthogonal methods, such as RNA-seq to track AR-dependent transcripts and proteomics to identify non-AR targets .
Q. What strategies enhance this compound’s AR degradation efficiency in vitro?
Pre-complex this compound with HSP70 via lipid nanoparticles (LNPs). This reduces the DC₅₀ (half-maximal degradation concentration) from 1 μM (free this compound) to 0.06 μM, a 16-fold improvement. Co-treatment with HSP90 inhibitors (e.g., geldanamycin) further amplifies degradation by upregulating HSP70, which facilitates proteasomal targeting .
Q. How can researchers optimize PROTAC-like systems for this compound delivery in vivo?
Employ pre-fusion strategies with chaperone proteins (e.g., HSP70) to enhance cellular uptake and degradation kinetics. Use LNPs for targeted delivery to AR-rich tissues (e.g., prostate). Validate efficacy in xenograft models by monitoring tumor volume and AR protein levels in biopsies .
Q. What methodologies address this compound’s dual mechanism (AR degradation vs. transcriptional inhibition)?
Conduct time-course experiments to decouple early transcriptional inhibition (measurable via qPCR of AR targets like PSA) from late-stage AR degradation (immunoblotting). Use AR-overexpression models to determine if efficacy is driven by degradation or competitive binding .
Q. How do structural modifications of this compound impact AR selectivity over related receptors (e.g., glucocorticoid receptor)?
Replace the adamantyl group with alternative hydrophobic tags (e.g., tert-butyl) and assess selectivity via receptor-binding assays. This compound’s selectivity for AR over GR is attributed to the RU59063 moiety’s high AR specificity, but tag modifications could alter off-target profiles .
Methodological Guidelines
-
Experimental Design:
-
Data Interpretation:
-
Literature Review:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
